molecular formula C19H26 B14949905 1-(4-Isopropylphenyl)adamantane

1-(4-Isopropylphenyl)adamantane

Cat. No.: B14949905
M. Wt: 254.4 g/mol
InChI Key: BCWATDFZPIEIIL-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)adamantane is a derivative of adamantane, a tricyclic hydrocarbon with a diamondoid structure. This compound is characterized by the presence of an isopropyl group attached to the phenyl ring, which is further connected to the adamantane core. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. These compounds have found applications in various fields, including medicinal chemistry, materials science, and nanotechnology.

Preparation Methods

The synthesis of 1-(4-Isopropylphenyl)adamantane typically involves the functionalization of adamantane derivativesThe reaction conditions often involve the use of radical initiators and specific solvents to achieve high yields .

Industrial production methods for adamantane derivatives, including this compound, often rely on catalytic processes. These methods can include the use of metal catalysts to facilitate the addition of functional groups to the adamantane core. The choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

1-(4-Isopropylphenyl)adamantane undergoes various chemical reactions, including oxidation, reduction, and substitution. The high reactivity of the adamantane core allows for diverse functionalization possibilities. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen gas .

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove or modify existing functional groups, often using hydrogenation techniques.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by catalysts or radical initiators.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups .

Scientific Research Applications

1-(4-Isopropylphenyl)adamantane has been extensively studied for its applications in scientific research. In medicinal chemistry, adamantane derivatives are known for their antiviral, antibacterial, and anticancer properties. The rigid structure of adamantane enhances the stability and bioavailability of these compounds, making them valuable in drug development .

In materials science, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. The unique properties of adamantane derivatives, such as thermal stability and resistance to degradation, make them suitable for high-performance applications .

In nanotechnology, adamantane derivatives are employed in the fabrication of nanostructures and as building blocks for molecular devices. Their well-defined geometry and reactivity enable precise control over the assembly of nanomaterials .

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)adamantane involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can inhibit viral replication by targeting viral proteins or enzymes. For example, adamantane derivatives have been shown to block ion channels in viral membranes, preventing viral entry and replication .

In other applications, the compound’s mechanism of action may involve its ability to stabilize or modify the structure of materials. The rigid adamantane core can enhance the mechanical properties of polymers and other materials, contributing to their durability and performance .

Comparison with Similar Compounds

1-(4-Isopropylphenyl)adamantane can be compared with other adamantane derivatives, such as 1-aminoadamantane and 1-hydroxyadamantane. These compounds share the adamantane core but differ in their functional groups, leading to variations in their properties and applications .

    1-Aminoadamantane: Known for its antiviral properties, particularly against influenza A, and used in the treatment of Parkinson’s disease.

    1-Hydroxyadamantane: Utilized in the synthesis of advanced materials and as a precursor for other functionalized adamantane derivatives.

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and physical properties. This compound’s combination of stability, reactivity, and versatility makes it a valuable addition to the family of adamantane derivatives .

Properties

Molecular Formula

C19H26

Molecular Weight

254.4 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)adamantane

InChI

InChI=1S/C19H26/c1-13(2)17-3-5-18(6-4-17)19-10-14-7-15(11-19)9-16(8-14)12-19/h3-6,13-16H,7-12H2,1-2H3

InChI Key

BCWATDFZPIEIIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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